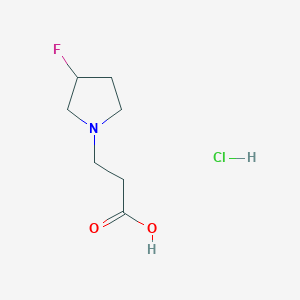

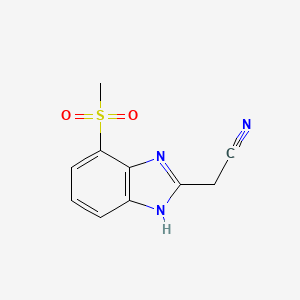

![molecular formula C21H27ClN4S B2381183 1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea CAS No. 868228-45-9](/img/structure/B2381183.png)

1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-Chlorophenyl)piperazine” is a 5-HT-1 serotonin receptor agonist and is used as a pharmaceutical intermediate . Another related compound is "Cetirizine Related Compound G (2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol dihydrochloride)" .

Synthesis Analysis

The synthesis of a related compound, “1-Amino-4-methylpiperazine”, has been reported. It was obtained for the first time by the cyclization of N-di(2-chloroethyl)methylamine with aqueous hydrazine .Molecular Structure Analysis

The molecular formula of “1-(4-Chlorophenyl)piperazine” is C10H13ClN2 . Another related compound, “Cetirizine Related Compound G”, has a molecular formula of C19H23ClN2O.2HCl .Physical And Chemical Properties Analysis

“1-(4-Chlorophenyl)piperazine” is a solid with a melting point of 76°C to 80°C and a boiling point of 113°C. It is soluble in water .Aplicaciones Científicas De Investigación

Antimycobacterial Agents

- 1,5-Diphenylpyrrole Derivatives as Antimycobacterial Agents : New derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The study found that these derivatives displayed significant antimycobacterial activity, with some showing better performance than streptomycin and isoniazid (Biava et al., 2008).

Antipsychotic Drug Analogues

- Synthesis of Thieno[2,3‐b][1,5]benzoxazepine Derivatives : A series of 4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines were synthesized and identified as analogues of loxapine, a potent antipsychotic drug. One of these compounds, 2-methyl-4-(4-methylpiperazin-l-yl)thieno[2,3-b][1,5]benzoxazepine, demonstrated significant antipsychotic activity (Kohara et al., 2002).

Corrosion Inhibitors

- Corrosion Inhibitive Effect of Novel Eco-Friendly Corrosion Inhibitors : Mannich bases including 1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea were synthesized and tested as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds acted as mixed type inhibitors and showed high inhibition efficiency, particularly at higher concentrations (Lavanya et al., 2020).

Antibacterial Agents

- Synthesis and Antibacterial Activity of Arylpiperazinyl Oxazolidinones : A series of 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives were synthesized, including those with thiourea as a substituent. These compounds were evaluated as antibacterial agents, showing potential against resistant Gram-positive strains like MRSA and VRE (Jang et al., 2004).

Anticancer Activity

- Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel Compounds : Novel derivatives of 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related compounds, including those with 4-methylpiperazine substituents, were synthesized and evaluated for their antimicrobial and anti-proliferative activities. Some of these compounds displayed significant anti-proliferative activity against human tumor cell lines (Al-Mutairi et al., 2019).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN4S/c1-16(23-21(27)24-19-10-8-18(22)9-11-19)20(17-6-4-3-5-7-17)26-14-12-25(2)13-15-26/h3-11,16,20H,12-15H2,1-2H3,(H2,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMHUPMHVSUKQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

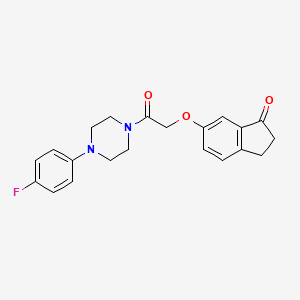

![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381105.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2381109.png)

![2-fluoro-N-(3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2381112.png)

![3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2381114.png)

![N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2381115.png)

![(2-Ethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2381118.png)

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-naphthamide](/img/structure/B2381120.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2381121.png)